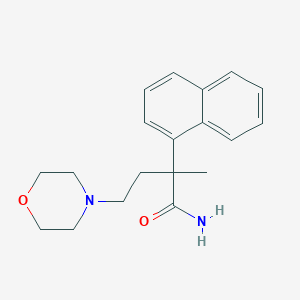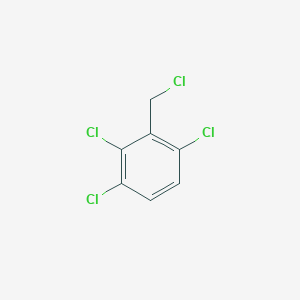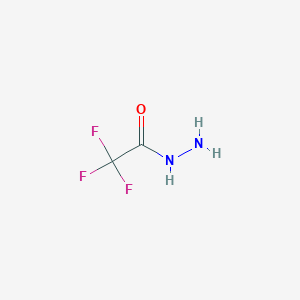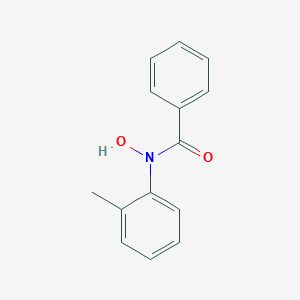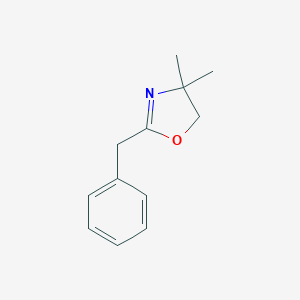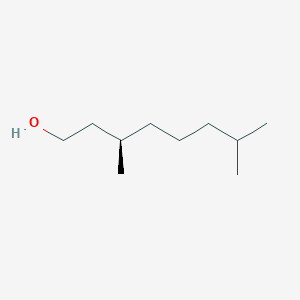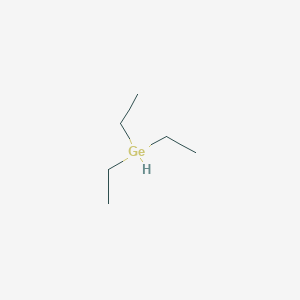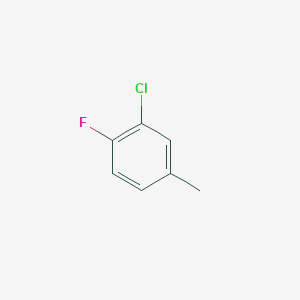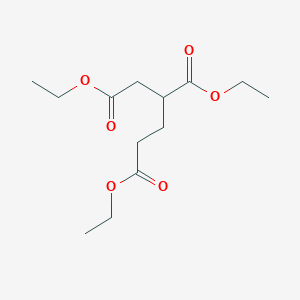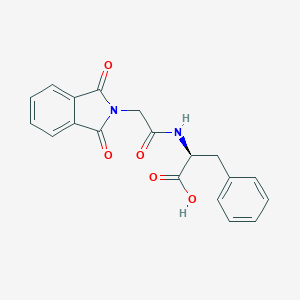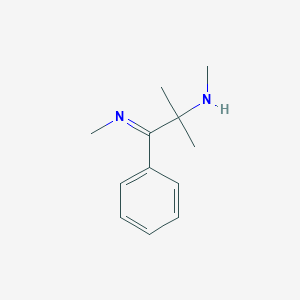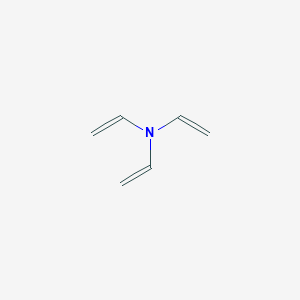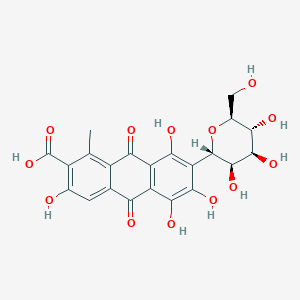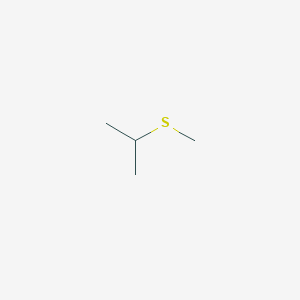![molecular formula C16H13N3 B074559 2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline CAS No. 49764-30-9](/img/structure/B74559.png)
2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline (also known as IQ) is a heterocyclic compound that has been widely studied for its potential in various scientific research applications. This compound has a unique structure that makes it an interesting subject for investigation.
作用機序
The mechanism of action of IQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. IQ has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. IQ has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. Additionally, IQ has been shown to modulate the activity of neurotransmitters, including dopamine and serotonin.
生化学的および生理学的効果
IQ has been shown to have various biochemical and physiological effects, including anti-tumor activity, neuroprotective activity, and modulation of neurotransmitter release. IQ has also been shown to have antioxidant activity and to inhibit the production of reactive oxygen species. Additionally, IQ has been shown to have anti-inflammatory activity and to modulate immune function.
実験室実験の利点と制限
One advantage of using IQ in lab experiments is its unique structure, which makes it an interesting subject for investigation. Additionally, IQ has been shown to have a wide range of potential applications, making it a versatile compound for research. However, one limitation of using IQ in lab experiments is its potential toxicity, which can make it difficult to work with in certain contexts.
将来の方向性
There are many future directions for research on IQ, including investigating its potential as a lead compound for the development of new drugs, further exploring its anti-tumor and neuroprotective activity, and investigating its potential as a modulator of immune function. Additionally, future research could focus on developing new synthesis methods for IQ and exploring its potential in combination with other compounds. Overall, IQ is a promising compound for scientific research with many potential applications.
合成法
The synthesis of IQ can be achieved through several methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of a Lewis acid catalyst. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The Skraup synthesis involves the reaction of an aniline with an oxidizing agent and a carboxylic acid in the presence of a catalyst.
科学的研究の応用
IQ has been studied for its potential in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, IQ has been shown to have anti-tumor activity and to induce apoptosis in cancer cells. In neuroscience, IQ has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug discovery, IQ has been investigated for its potential as a lead compound for the development of new drugs.
特性
CAS番号 |
49764-30-9 |
|---|---|
製品名 |
2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline |
分子式 |
C16H13N3 |
分子量 |
247.29 g/mol |
IUPAC名 |
2,3-dimethyl-6H-indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C16H13N3/c1-9-7-13-14(8-10(9)2)19-16-15(17-13)11-5-3-4-6-12(11)18-16/h3-8H,1-2H3,(H,18,19) |
InChIキー |
SCFUIWRRMXBZFO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N=C3C(=N2)C4=CC=CC=C4N3 |
正規SMILES |
CC1=CC2=C(C=C1C)N=C3C(=N2)C4=CC=CC=C4N3 |
その他のCAS番号 |
49764-30-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



